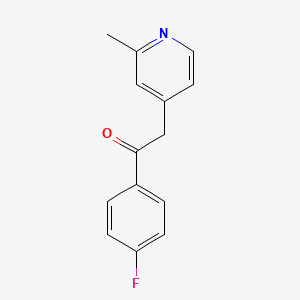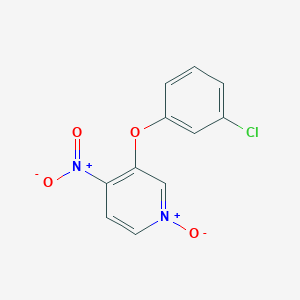
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 3-chlorophenoxy group and a nitro group at the 4-position, along with an oxide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide typically involves the nitration of 3-(3-chlorophenoxy)pyridine followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The resulting nitro compound is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analog with only an oxide group at the nitrogen atom.
3-Chloropyridine: Lacks the nitro and oxide groups but has similar reactivity patterns.
4-Nitropyridine: Contains a nitro group at the 4-position but lacks the chlorophenoxy and oxide groups.
Uniqueness
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the nitro and chlorophenoxy groups, along with the N-oxide, makes it a versatile compound for various applications .
Properties
CAS No. |
509076-65-7 |
|---|---|
Molecular Formula |
C11H7ClN2O4 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H7ClN2O4/c12-8-2-1-3-9(6-8)18-11-7-13(15)5-4-10(11)14(16)17/h1-7H |
InChI Key |
HPDZPYLPKWOQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


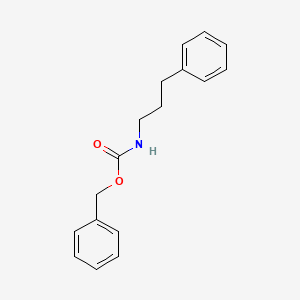
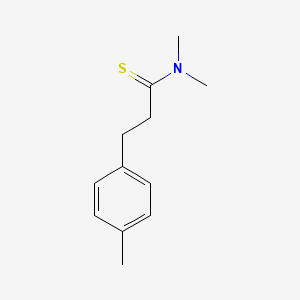

![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)

![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
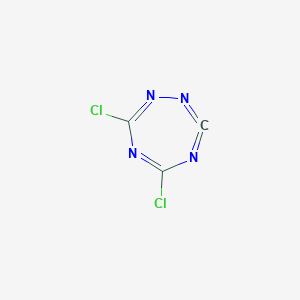
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
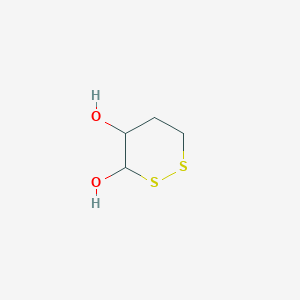
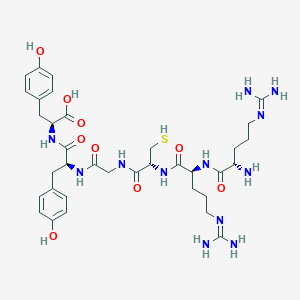
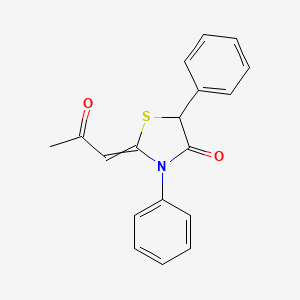
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
